3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Description

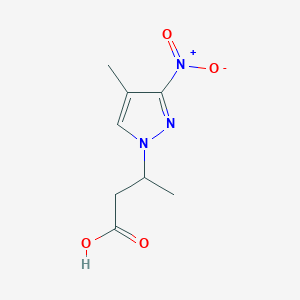

3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived carboxylic acid characterized by a 4-methyl and 3-nitro substitution on the pyrazole ring. The butanoic acid moiety is attached to the pyrazole’s 1-position via its third carbon (β-position relative to the carboxylic acid group). The nitro group (electron-withdrawing) and methyl group (electron-donating) create a polarized electronic environment on the pyrazole ring, which may enhance interactions with biological targets or influence crystallization behavior through hydrogen bonding .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-3-nitropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-4-10(6(2)3-7(12)13)9-8(5)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNATYICNGDOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-methyl-3-nitro-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 3-(4-Methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS: 1006459-45-5, C₈H₈F₃N₃O₄) serves as a relevant comparator . Structural distinctions include:

- Pyrazole substituents :

- Target compound : 4-methyl (electron-donating) and 3-nitro (electron-withdrawing).

- Comparator : 4-nitro and 3-trifluoromethyl (both strongly electron-withdrawing).

- Butanoic acid attachment: Target compound: Linked at the third carbon (γ-position). Comparator: Linked at the second carbon (β-position).

Electronic and Physicochemical Implications

- Electron-withdrawing effects : The trifluoromethyl group in the comparator enhances the pyrazole’s electron-deficient nature compared to the methyl group in the target compound. This may increase acidity of the carboxylic acid group due to inductive effects .

- Hydrogen bonding : Both compounds feature a carboxylic acid group capable of forming hydrogen bonds. However, the trifluoromethyl group’s bulkiness and hydrophobicity in the comparator may alter crystal packing or reduce solubility compared to the methyl-substituted target compound .

Data Table: Structural and Functional Comparison

| Property | 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid | 2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid |

|---|---|---|

| CAS Number | Not reported | 1006459-45-5 |

| Molecular Formula | Likely C₈H₉N₃O₄* | C₈H₈F₃N₃O₄ |

| Pyrazole Substituents | 4-Methyl, 3-nitro | 4-Nitro, 3-trifluoromethyl |

| Butanoic Acid Attachment | 3rd carbon (γ-position) | 2nd carbon (β-position) |

| Key Functional Groups | Nitro (EWG), methyl (EDG) | Nitro (EWG), trifluoromethyl (EWG) |

| Potential Applications | Agrochemical intermediates, drug candidates | High-stability agrochemicals, fluorinated pharmaceuticals |

Research Findings and Implications

- Synthetic Accessibility : The placement of substituents on the pyrazole ring may affect synthetic routes. For example, introducing trifluoromethyl groups often requires specialized fluorination reagents, increasing complexity compared to methyl group installation .

- Crystallography and Packing : Tools like SHELX programs (e.g., SHELXL for refinement) could elucidate differences in crystal structures driven by substituent effects. The comparator’s trifluoromethyl group may lead to denser packing or distinct hydrogen-bonding networks compared to the target compound .

- Biological Activity : The nitro group’s position (3 vs. 4) may influence binding to enzymes or receptors. For instance, 4-nitro positioning in the comparator could enhance interaction with electron-rich biological targets.

Biological Activity

3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 172.20 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological systems, including its potential anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of pyrazole was tested against liver and lung carcinoma cell lines, demonstrating potent inhibitory effects with IC50 values comparable to standard chemotherapeutics like Cisplatin . The specific mechanisms of action are still under investigation but may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties have also been assessed. While specific data on this compound is limited, related pyrazole compounds have shown varying degrees of activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent nature of these activities suggests that modifications to the pyrazole ring can significantly influence efficacy.

Case Studies

- Cytotoxicity Against Carcinoma Cell Lines :

-

Antimicrobial Screening :

- Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis.

- Methodology : Broth microdilution method was used to determine minimum inhibitory concentrations (MIC).

- Results : Related compounds showed promising activity against selected bacterial strains, suggesting potential for development as antimicrobial agents .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step process starting with functionalization of the pyrazole ring. A common approach includes:

- Step 1 : Nitration of 4-methyl-1H-pyrazole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 3-position.

- Step 2 : Alkylation of the pyrazole nitrogen using a butanoic acid derivative (e.g., bromobutanoic acid) in the presence of a base like K₂CO₃ in DMF at 60–80°C.

- Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

Yield optimization requires careful control of stoichiometry, temperature, and reaction time. For example, excess alkylating agent (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- 1H/13C NMR : Critical for confirming regiochemistry of the pyrazole ring and butanoic acid linkage. Key signals include the nitro group’s deshielding effect (pyrazole C3) and carboxylic proton (δ ~12 ppm, broad) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for pharmacological studies). Adjust pH to 2.5–3.0 to enhance peak resolution .

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (1700–1720 cm⁻¹, C=O) functional groups .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed, and what implications do they have on physicochemical properties?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Hydrogen bonding is analyzed via graph set notation (e.g., R₂²(8) motifs for dimeric carboxylic acid interactions) .

- Implications : Strong O–H···O hydrogen bonds between carboxylic groups enhance thermal stability (TGA/DSC data) but reduce solubility in nonpolar solvents. Weak C–H···O interactions with nitro groups may influence crystal packing and melting point .

Q. How can structural discrepancies in X-ray crystallography data (e.g., disorder, twinning) be resolved during refinement?

- Disorder Handling : Use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

- Twinning : For twinned data (common in polar space groups), employ TWIN/BASF commands in SHELXL. Validate with Rint and Flack parameter analysis .

- Validation Tools : Check for overfitting using R1/wR2 convergence and Fo/Fc difference maps .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization in derivatives of this compound?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution. For example, the nitro group at C3 directs alkylation to N1 .

- Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during nitration to prevent side reactions. Deprotect later using LiOH/THF-H₂O .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity in derivatives?

- Analog Synthesis : Modify the butanoic acid chain (e.g., esterification, amidation) or pyrazole substituents (e.g., halogens, methyl groups). Use Sonogashira coupling for aryl extensions .

- Assays : Test in vitro antimicrobial activity (MIC against S. aureus, E. coli) and cytotoxicity (MTT assay on HEK-293 cells). Correlate logP (HPLC-derived) with membrane permeability .

- Computational Modeling : Perform docking studies (AutoDock Vina) against target enzymes (e.g., DHFR) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.